molecular formula C18H24N4O4 B12928602 Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester CAS No. 55687-47-3

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester

Cat. No.: B12928602
CAS No.: 55687-47-3
M. Wt: 360.4 g/mol
InChI Key: NOWKJMQWBNFXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a pyrimidinyl group and methoxy groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate through the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.

    Coupling Reaction: The pyrimidinyl intermediate is then coupled with a benzoic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the coupled product with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

Industrial production of this compound often employs green chemistry techniques to enhance sustainability and efficiency. Key innovations in the industrial process include:

    High-Efficiency Synthesis of Methoxyphenol: Utilizing a two-step method to synthesize methoxyphenol efficiently.

    Flow-Batch Synthesis of Diaminopyrimidine: Implementing a mixed flow-batch method for the synthesis of diaminopyrimidine.

    Simplified Sulfonamide Synthesis: Using a direct synthesis approach for sulfonamide.

    Novel Salt Recrystallization Method: Ensuring consistent salt form specificity through a stable salt recrystallization process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Gefapixant: A similar compound with a pyrimidinyl group and methoxy substitutions, known for its P2X3 receptor antagonistic activity.

    Benzenesulfonamide Derivatives: Compounds with similar structural motifs used in various therapeutic applications.

Uniqueness

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific esterification with butanol further differentiates it from other similar compounds .

Properties

CAS No.

55687-47-3

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

butyl 4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzoate

InChI

InChI=1S/C18H24N4O4/c1-4-5-6-26-17(23)15-13(24-2)8-11(9-14(15)25-3)7-12-10-21-18(20)22-16(12)19/h8-10H,4-7H2,1-3H3,(H4,19,20,21,22)

InChI Key

NOWKJMQWBNFXIP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.